4-fluoro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide
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Description
4-fluoro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C20H22FN3O3 and its molecular weight is 371.412. The purity is usually 95%.
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Scientific Research Applications
Neuropharmacological Applications
Compounds similar to 4-fluoro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide have been studied for their role in modulating orexin receptors, which are implicated in feeding, arousal, stress, and drug abuse behaviors. For example, SB-649868, a compound with structural similarities, has been evaluated for its effect on binge eating behaviors in rats, highlighting the potential role of orexin receptor mechanisms in compulsive eating disorders (Piccoli et al., 2012).
Antimicrobial Activity
Research on fluorobenzamides, including those with structural elements similar to the compound , has demonstrated promising antimicrobial activities. These compounds have shown significant inhibitory effects against various bacterial and fungal strains, indicating their potential as antimicrobial agents. The presence of a fluorine atom in specific positions within these molecules has been found to enhance their antimicrobial efficacy (Desai et al., 2013).
Cancer Research
In the context of cancer research, certain fluorinated benzamide derivatives have been explored for their ability to bind to specific receptors or proteins associated with tumor growth and metastasis. For instance, fluorine-18-labeled benzamide analogues have been investigated for imaging the sigma2 receptor status of solid tumors with positron emission tomography, aiding in the diagnosis and monitoring of cancer (Tu et al., 2007).
Neurodegenerative Diseases
The compound and its analogues have also found application in the study of neurodegenerative diseases like Alzheimer's disease. Fluorinated benzamide derivatives have been utilized as imaging probes to quantify receptor densities in the brains of patients, providing insights into the progression of such diseases and potential therapeutic targets (Kepe et al., 2006).
Synthesis of Heterocycles
Fluorinated heterocycles are crucial in pharmaceutical and agrochemical industries due to their unique properties. Research has been conducted on the synthesis of fluorinated heterocycles through catalytic methods involving compounds similar to this compound. These studies have expanded the toolkit available for the synthesis of fluorinated compounds, opening new avenues for drug development and other applications (Wu et al., 2017).
Properties
IUPAC Name |
4-fluoro-N-[1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxopyridin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c1-13-7-9-24(10-8-13)19(26)15-11-17(20(27)23(2)12-15)22-18(25)14-3-5-16(21)6-4-14/h3-6,11-13H,7-10H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZGYJPEYUIORR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C(=O)C(=C2)NC(=O)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.